Product packaging for Ac-DL-Arg(Pmc)(Pmc)-OH(Cat. No.:)

Ac-DL-Arg(Pmc)(Pmc)-OH

Cat. No.: B12319103
M. Wt: 482.6 g/mol
InChI Key: DFRJUCRLHBFCFW-UHFFFAOYSA-N
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Description

Significance of Arginine in Biologically Active Peptides and Synthetic Challenges

Arginine is a crucial amino acid found in a vast array of biologically active peptides and proteins. nih.gov Its defining feature is the guanidino group on its side chain, which has a high pKa of approximately 12.5, meaning it is protonated and positively charged under most physiological conditions. nih.gov This charge is fundamental to the biological activity of many arginine-containing peptides, playing a key role in molecular recognition, protein folding, and enzymatic function. nih.gov Arginine is often found in the active sites of enzymes and is integral to the function of peptide hormones and cell-penetrating peptides. nih.govnih.gov

Despite its biological importance, the synthesis of peptides containing arginine is fraught with challenges. The primary difficulty lies in the high basicity and nucleophilicity of the guanidino group. If left unprotected during peptide synthesis, this group can cause several side reactions. mdpi.com One of the most significant side reactions is the formation of a δ-lactam, which truncates the peptide. nih.govmdpi.com Furthermore, the guanidino group must be protected to enhance the solubility of the arginine derivative in the organic solvents commonly used in solid-phase peptide synthesis (SPPS). mdpi.com The incorporation of arginine can be sterically hindered due to bulky protecting groups, sometimes requiring repeated coupling steps to ensure the reaction goes to completion. biotage.combiotage.com

Fundamental Principles of Amino Acid Protection in Peptide Synthesis

The logic of peptide synthesis relies on the selective and temporary masking of reactive functional groups to direct the formation of amide bonds in a predetermined sequence. nih.gov The primary functional groups of an amino acid that require protection are the α-amino group and any reactive moiety in the side chain. formulationbio.com The C-terminal carboxylic acid of the first amino acid is typically protected by anchoring it to a solid support (resin) in SPPS. biotage.com

A key principle governing modern peptide synthesis is orthogonality . formulationbio.compeptide.com An orthogonal protection scheme uses protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups on the molecule. peptide.com The most prevalent strategy in SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. nih.gov

Temporary Nα-Protection: The α-amino group is protected with a temporary group, most commonly the base-labile Fmoc group. The Fmoc group is stable to acidic conditions but is removed at each step of the synthesis with a mild base, typically piperidine, to allow the next amino acid to be coupled. nih.govpeptide.com

Permanent Side-Chain Protection: The reactive side chains of amino acids like arginine, lysine, and aspartic acid are masked with more robust, "permanent" protecting groups. acs.org In the Fmoc/tBu strategy, these are typically acid-labile groups (e.g., tBu, Trt, Pmc) that remain intact throughout the stepwise assembly of the peptide chain. nih.govthermofisher.com They are removed simultaneously with the cleavage of the completed peptide from the resin support using a strong acid, such as trifluoroacetic acid (TFA). thermofisher.com

This orthogonal approach allows for precise control over the synthesis, minimizing side products and simplifying the purification of the final peptide. peptide.com

Evolution of Guanidino Protecting Group Strategies for Arginine

The development of effective protecting groups for arginine's guanidino function has been a critical area of research, evolving to meet the demands of increasingly complex synthetic targets.

Early strategies, often used in the now less common Boc/Bzl chemistry, employed groups like nitro (NO2) and tosyl (Tos). nih.govpeptide.com While effective at masking the guanidino group, their removal required extremely harsh acidic conditions, such as treatment with anhydrous hydrogen fluoride (B91410) (HF), which could degrade sensitive peptide sequences. nih.govpeptide.com

The advent of the milder Fmoc/tBu strategy necessitated the development of new arginine protecting groups that were stable to the basic conditions used for Fmoc removal but labile to moderate acid (TFA) for final deprotection. This led to the creation of a series of sulfonyl-based protecting groups with increasing acid lability. ub.edu

Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl): An early improvement, Mtr is more acid-labile than Tos but still requires prolonged treatment with concentrated TFA for complete removal. nih.govthermofisher.com

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): A significant breakthrough was the Pmc group, which is considerably more sensitive to acid than Mtr. nih.govub.edu Its removal can typically be accomplished with standard TFA cleavage cocktails within a few hours. thermofisher.comsigmaaldrich.com

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The Pbf group is conceptually similar to Pmc but was found to be even more acid-labile, further reducing the required deprotection time. nih.govthermofisher.com It is now one of the most commonly used protecting groups for arginine in Fmoc-SPPS.

bis-Boc (Nω,Nω'-di-tert-butoxycarbonyl): An alternative approach involves protecting two of the guanidino nitrogens with Boc groups. This derivative is also cleaved with TFA. nih.govresearchgate.net

This progression reflects a drive towards milder, more efficient, and orthogonal protection schemes that enhance the yield and purity of synthetic peptides.

Table 1: Comparison of Common Arginine Guanidino Protecting Groups

Protecting Group Abbreviation Typical Cleavage Condition Key Characteristics
Tosyl Tos Anhydrous HF Used in Boc chemistry; requires harsh cleavage. nih.gov
Nitro NO2 Catalytic Hydrogenation, SnCl2 Used in Boc chemistry; can lead to side reactions. mdpi.compeptide.com
4-methoxy-2,3,6-trimethylphenylsulfonyl Mtr Prolonged TFA treatment More labile than Tos, but requires long deprotection times. nih.govthermofisher.com
2,2,5,7,8-pentamethylchroman-6-sulfonyl Pmc TFA (1-4 hours) Significant improvement in acid lability for Fmoc-SPPS. thermofisher.comub.edu
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl Pbf TFA (1-2 hours) More labile than Pmc; widely used standard in Fmoc-SPPS. nih.govthermofisher.com
di-tert-butoxycarbonyl bis-Boc TFA Alternative, non-sulfonyl protecting group strategy. nih.gov

Overview of N-Acetylated, Doubly Protected DL-Arginine Derivatives as Advanced Building Blocks

The compound Ac-DL-Arg(Pmc)(Pmc)-OH represents a highly specialized building block for peptide synthesis, where each component of its structure is designed to impart specific properties to the final molecule. While direct research findings on this exact compound are scarce, its intended function can be understood by analyzing its constituent parts: N-acetylation, a DL-racemic mixture, and double Pmc protection of the guanidino group.

N-Acetylation (Ac): The "Ac" prefix indicates that the α-amino group is capped with an acetyl group (-COCH₃). In natural proteins, only the N-terminal and C-terminal ends of the entire chain carry a charge (at neutral pH). A synthetic peptide fragment, however, has charged termini that may not be present in the native sequence it is designed to mimic. peptide.com N-terminal acetylation neutralizes the positive charge of the α-amino group, which can increase the biological activity and metabolic stability of the peptide by making it a better mimic of an internal protein segment and more resistant to degradation by aminopeptidases. lifetein.com

DL-Arginine: This signifies that the compound is a racemic mixture, containing both the D- and L-stereoisomers of arginine. While L-amino acids are the natural building blocks of proteins, the incorporation of D-amino acids is a common strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation by proteases.

Double Pmc Protection: The designation "(Pmc)(Pmc)" suggests that the arginine's guanidino side chain is protected by two 2,2,5,7,8-pentamethylchroman-6-sulfonyl groups. While single Pmc protection is standard, the use of two bulky, electron-withdrawing sulfonyl groups would provide exceptionally robust masking of the guanidino function. This strategy, analogous to the known bis-Boc protection, would be employed to further minimize the risk of side reactions, such as δ-lactam formation, especially during challenging coupling steps. nih.gov

This compound is therefore not a standard reagent but an advanced building block for introducing a unique, non-standard arginine residue. It is not intended for chain elongation (due to the acetylated N-terminus) but rather for use as a terminal or internal unit in the synthesis of specialized peptidomimetics or libraries where high stability, charge neutralization, and minimal side-chain reactivity are paramount.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34N4O6S B12319103 Ac-DL-Arg(Pmc)(Pmc)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O6S/c1-12-13(2)19(14(3)16-9-10-22(5,6)32-18(12)16)33(30,31)26-21(23)24-11-7-8-17(20(28)29)25-15(4)27/h17H,7-11H2,1-6H3,(H,25,27)(H,28,29)(H3,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRJUCRLHBFCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ac Dl Arg Pmc Pmc Oh and Analogous Doubly Protected Arginine Systems

Chemical Synthesis of N-Acetylated Alpha-Amino Functionality

The introduction of an acetyl group at the alpha-amino (Nα) position of arginine is a key step in forming the target molecule. N-alpha-acetylation is a common modification for amino acids and peptides, serving various functions from regulating protein degradation to altering biological activity. plos.org

Several methods can be employed for the Nα-acetylation of arginine. A straightforward and effective laboratory method involves the use of acetic anhydride (B1165640) (Ac₂O). In some procedures, acetic anhydride can function as both the acylating agent and the solvent, leading to excellent yields of the Nα-acetylated product. royalsocietypublishing.org The reaction involves the nucleophilic attack of the alpha-amino group on the carbonyl carbon of the acetic anhydride, resulting in the formation of an acetamide (B32628) bond.

Alternatively, enzymatic pathways can produce N-acetylated amino acids. N-acetyltransferases can directly catalyze the acetylation of free amino acids, while N-acylpeptide hydrolases can release N-acetylated amino acids from the breakdown of larger acetylated proteins. hmdb.ca While enzymatic methods offer high specificity, chemical synthesis is often more practical for producing racemic DL-derivatives.

The resulting N-acetyl-arginine is a stable compound, and this modification is found in various organisms. hmdb.canih.gov For synthetic purposes, the acetylation is typically performed on the arginine starting material before proceeding to the more complex protection of the guanidino side chain.

Strategies for Bis-Protection of the Arginine Guanidino Group with Pentamethylchroman-6-sulfonyl (Pmc) or Related Moieties

The guanidino group of arginine is strongly basic (pKa ≈ 12.5) and highly nucleophilic, necessitating protection during peptide synthesis to prevent side reactions. nih.govmdpi.com While single protection with groups like 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) is standard, the synthesis of Ac-DL-Arg(Pmc)(Pmc)-OH requires the introduction of two Pmc groups onto the guanidino moiety. This bis-protection presents significant synthetic challenges.

The Pmc group is a sulfonyl-type protecting group known for its acid lability, typically removed with trifluoroacetic acid (TFA). rsc.orgpeptide.compeptide.com It is considered more labile than older groups like Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) but less labile than the related Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. mdpi.compeptide.compeptide.com The synthesis of a bis-Pmc derivative is not a commonly reported strategy, likely due to the steric hindrance imposed by the bulky Pmc group.

A direct, one-step introduction of two Pmc groups onto the arginine guanidino function is expected to be inefficient. The significant steric bulk of the first Pmc group would hinder the approach of a second Pmc-Cl molecule to the adjacent nitrogen atom. While direct bis-protection with smaller acyl groups has been achieved, literature describing a direct double sulfonylation with bulky aryl-sulfonyl chlorides like Pmc-Cl on an arginine side chain is scarce. Initial attempts at direct side chain protection of arginine with chloroformates have also proven challenging, often necessitating alternative strategies. nih.gov

A stepwise approach, where one Pmc group is introduced first, followed by the second, could be envisioned. However, this strategy also faces considerable hurdles. After the introduction of the first Pmc group, the nucleophilicity of the remaining guanidino nitrogens is reduced. Furthermore, the steric hindrance from the first bulky Pmc group would make the introduction of a second Pmc group sterically demanding. This makes the formation of a stable Arg(Pmc)₂ derivative synthetically challenging and is likely why it is not a standard protecting group scheme in peptide chemistry.

While bis-Pmc protection is not common, other bis-protection strategies for the arginine guanidino group are well-established and provide a useful comparison. The most notable examples are the bis-Boc (di-tert-butyloxycarbonyl) and bis-Cbz (di-benzyloxycarbonyl) protected arginine derivatives.

Bis-Boc Arginine : Developed by Verdini and coworkers, the Nω,Nω'-bis-Boc protection strategy offers a valuable alternative to sulfonyl-based groups. nih.govmdpi.com This protection is achieved by reacting an ornithine precursor with a guanidinylating reagent bearing two Boc groups. nih.gov The resulting Fmoc-Arg(Boc)₂-OH is commercially available and widely used. The two Boc groups are readily removed with standard TFA cocktails, making it compatible with Fmoc-based solid-phase peptide synthesis. nih.govmdpi.com

Bis-Cbz Arginine : The use of two benzyloxycarbonyl (Cbz) groups to protect the guanidino function has also been reported. nih.gov This strategy was employed in the synthesis of peptide derivatives of arginylfluoromethanes. The Cbz groups are typically removed by hydrogenolysis, offering an orthogonal deprotection scheme relative to the acid-labile groups used in Fmoc or Boc synthesis.

The table below provides a comparative overview of these protecting group strategies.

Protecting Group StrategyCommon AbbreviationMethod of IntroductionDeprotection ConditionsKey Features
Pentamethylchroman-6-sulfonylArg(Pmc)Sulfonylation of guanidino groupTFA-based acidolysis peptide.comStandard single protection; good acid lability. peptide.com
Bis-tert-butyloxycarbonylArg(Boc)₂Guanidinylation of ornithine precursor nih.govTFA/H₂O (95:5) at room temp nih.govPrevents δ-lactam formation; compatible with Fmoc-SPPS.
Bis-benzyloxycarbonylArg(Cbz)₂GuanidinylationHydrogenolysis nih.govOrthogonal to acid-labile groups. nih.gov
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylArg(Pbf)Sulfonylation of guanidino groupTFA-based acidolysis mdpi.comMore acid-labile than Pmc. mdpi.compeptide.com

Advanced Purification and Isolation Techniques for Protected Arginine Building Blocks

The synthesis of complex, highly protected arginine derivatives like this compound invariably produces a mixture of the desired product, diastereomers, incompletely protected species, and other by-products. Therefore, robust and advanced purification techniques are essential to isolate the target compound with the high purity required for applications like peptide synthesis.

A primary challenge in purifying protected arginine derivatives is their potential for poor solubility in common organic solvents and the presence of closely related impurities. thieme-connect.comnih.gov The quality of the final peptide product is highly dependent on the purity of the amino acid building blocks used. nih.gov

Several chromatographic techniques are employed for the purification of these compounds:

Silica (B1680970) Gel Column Chromatography: This is a fundamental technique used for the purification of many organic compounds. For novel arginine building blocks, silica gel chromatography can be effective, although the polarity of the guanidinium (B1211019) group, even when protected, can sometimes lead to tailing and difficult separations. mdpi.com Optimization of the solvent system is crucial for achieving good resolution. mdpi.com

Ion-Exchange Chromatography: This method is particularly effective for separating charged molecules like amino acids and their derivatives. Cation-exchange chromatography, using a stationary phase with negatively charged groups (e.g., sulfopropyl), has been successfully used to purify arginine-based surfactants and other derivatives. google.comresearchgate.net The separation is based on the charge of the molecule, allowing for the efficient removal of non-arginine impurities and separation from other amino acids. google.com Elution is typically achieved by changing the pH or ionic strength of the mobile phase. google.comresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique widely used for both the analysis and preparative purification of peptides and protected amino acids. nih.gov It separates compounds based on their hydrophobicity. For protected arginine derivatives, which often have bulky, lipophilic protecting groups like Pmc, RP-HPLC is an excellent tool. mdpi.comnih.gov Analytical RP-HPLC is routinely used to assess the purity of commercial Fmoc-amino acids and to monitor the progress of coupling reactions in peptide synthesis. nih.govnih.gov For isolation, preparative RP-HPLC can yield products with very high purity (>98%). google.com

The table below outlines various purification techniques applicable to protected arginine building blocks.

Table 2: Advanced Purification and Isolation Techniques

TechniquePrinciple of SeparationStationary Phase ExampleMobile Phase ExampleApplicationReference
Silica Gel ChromatographyAdsorption/PolaritySilica gel 60Varies (e.g., DCM/Methanol gradients)Purification of novel arginine building blocks with increased lipophilicity. mdpi.com
Cation-Exchange ChromatographyIonic InteractionSulfopropyl-functionalized agaroseBoric acid-sodium borate (B1201080) buffer/ethanolPurification of arginine-based surfactants; separation from other amino acids. researchgate.net
Ion-Exchange ChromatographyIonic InteractionStrong acidic resinAmmonia water (eluent)Purification of L-arginine from fermentation broth. google.com
Reversed-Phase HPLCHydrophobicityC18-silicaAcetonitrile/Water with 0.1% TFAPurity analysis and preparative purification of peptides and protected amino acids. mdpi.comnih.gov

Application of Ac Dl Arg Pmc Pmc Oh As a Building Block in Peptide Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. nih.gov The integration of a specialized building block like Ac-DL-Arg(Pmc)(Pmc)-OH into SPPS workflows, particularly those based on the widespread Fmoc/tBu strategy, requires careful consideration of its chemical properties.

Coupling Efficiency and Reaction Kinetics in Peptide Elongation

The incorporation of arginine residues into a growing peptide chain is often a challenging step in SPPS due to the steric hindrance of the side-chain protecting group. nih.gov The use of a doubly protected arginine derivative such as this compound would be expected to present significant steric challenges, potentially leading to slow reaction kinetics and reduced coupling efficiency. google.com The two bulky Pmc groups create a sterically crowded environment around the guanidinium (B1211019) function, which, while effectively preventing side reactions, can impede the approach of the activated carboxyl group to the free amine of the resin-bound peptide.

To overcome these anticipated slow kinetics, several strategies could be employed:

Use of potent coupling reagents: High-potency uronium or phosphonium-based reagents, such as HATU, HBTU, or PyBOP, would be necessary to achieve efficient activation and coupling. nih.gov

Extended coupling times: Allowing the coupling reaction to proceed for a longer duration can help drive the reaction to completion.

Double coupling: Repeating the coupling step with a fresh portion of the activated amino acid can significantly improve the incorporation of sterically hindered residues. nih.gov

Elevated temperatures: Microwave-assisted SPPS, which utilizes higher temperatures, can accelerate coupling reactions and improve efficiency for difficult sequences.

The choice of coupling conditions would be critical to ensure the quantitative incorporation of this compound and avoid the formation of deletion sequences.

Impact on Peptide Chain Elongation and Minimization of Deletion Sequences

Incomplete coupling of an amino acid results in the formation of deletion sequences, where a residue is missing from the final peptide. Given the expected difficulty in coupling this compound, there is a heightened risk of generating such impurities. The N-terminal acetyl group of this building block means it is typically used to terminate a peptide chain. However, if it were to be incorporated internally (for example, as part of a pre-synthesized dipeptide fragment), any failure to couple completely would lead to a truncated and N-terminally capped peptide, which may be difficult to separate from the target sequence.

To minimize the formation of deletion sequences, a capping step is often employed after the coupling of a difficult amino acid. This involves treating the resin with a highly reactive acylating agent, such as acetic anhydride (B1165640), to permanently block any unreacted amino groups. This prevents them from participating in subsequent coupling steps, simplifying the purification of the final product.

Compatibility with Established Fmoc/tBu Chemistry

The Fmoc/tBu strategy is a widely used orthogonal protection scheme in SPPS. peptide.com It relies on the base-lability of the Nα-Fmoc group (removed by piperidine) and the acid-lability of the side-chain protecting groups (typically removed with trifluoroacetic acid, TFA).

The Pmc protecting group is designed to be compatible with this strategy. peptide.com It is stable to the basic conditions used for Fmoc removal but is cleaved by moderate to strong acid, such as TFA, concurrently with t-butyl-based (tBu) protecting groups and cleavage of the peptide from the resin. peptide.com The presence of two Pmc groups on the arginine side chain of this compound would necessitate extended deprotection times with TFA to ensure complete removal. nih.gov The efficiency of Pmc group cleavage can be influenced by the peptide sequence and the presence of scavenger reagents in the cleavage cocktail to prevent side reactions. peptide.comiris-biotech.de

The N-terminal acetyl group is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage, making it a permanent modification.

Utilization in Solution-Phase Peptide Synthesis Strategies

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and the synthesis of complex, non-linear structures. In solution-phase synthesis, the high steric bulk of this compound would present similar challenges to coupling as in SPPS. However, solution-phase methods offer greater flexibility in reaction conditions, such as concentration and temperature, and allow for the purification of intermediates at each step. This can be advantageous when dealing with difficult couplings, as the success of the reaction can be confirmed before proceeding to the next step. The use of a doubly Pmc-protected arginine derivative could be particularly relevant in fragment condensation strategies, where protecting the guanidino group from side reactions during the coupling of larger peptide segments is crucial.

Design and Synthesis of Complex Peptide Architectures Employing Doubly Protected Arginine

The use of doubly protected arginine derivatives, such as the analogous Fmoc-Arg(Boc)2-OH, has been explored in peptide synthesis. nih.govmdpi.com These building blocks are particularly useful for the synthesis of complex peptide architectures where precise control over side-chain reactivity is essential. While specific applications for this compound are not extensively documented, its structure suggests potential utility in several areas:

Synthesis of Branched or Cyclic Peptides: The dual Pmc protection ensures the complete masking of the guanidino group's nucleophilicity, which is critical when performing on-resin chemical modifications, such as the attachment of side chains or cyclization linkers.

Peptidomimetics and Foldamers: In the design of non-natural peptide structures, controlling the conformation and reactivity of each residue is key. The bulky Pmc groups could be used to influence the local secondary structure around the arginine residue. nih.gov

Termination of Peptide Chains: As an N-acetylated amino acid, this compound is inherently a chain terminator. This can be useful for creating libraries of peptides with a common core sequence but varied C-terminal extensions, or for mimicking the N-terminal acetylation found in many natural proteins. nih.gov

The selection of a doubly protected arginine derivative over a singly protected one would be driven by the need for enhanced protection against side reactions, particularly in the synthesis of long or complex peptides where the arginine side chain might be exposed to numerous chemical steps.

Interactive Data Table: Properties of Arginine Protecting Groups

Protecting GroupAbbreviationCleavage ConditionsKey Features
2,2,5,7,8-pentamethylchroman-6-sulfonylPmcTFAGood acid lability, compatible with Fmoc/tBu chemistry. peptide.compeptide.com
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylPbfTFAMore acid-labile than Pmc, often preferred for peptides with multiple arginines. nih.govpeptide.com
tert-ButoxycarbonylBocTFAUsed in di-protected Arg derivatives like Fmoc-Arg(Boc)2-OH. nih.gov
NitroNO2Catalytic hydrogenation, SnCl2Historically used, can prevent δ-lactam formation. nih.govmdpi.com
TosylTosHF, TFMSAUsed in Boc chemistry, requires strong acid for removal. peptide.com

Mechanistic and Comparative Studies of Pentamethylchroman 6 Sulfonyl Pmc Protection on Arginine

Mechanistic Insights into Pmc Group Introduction and Stabilization on Guanidino Functionality

The introduction of the Pmc protecting group onto the guanidino functionality of arginine involves the reaction of the arginine side chain with 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride. This reaction typically proceeds via nucleophilic attack from one of the terminal nitrogens of the guanidino group on the sulfonyl chloride, forming a stable sulfonamide linkage.

The stabilization of the guanidino group by the Pmc moiety is a key aspect of its function. The guanidinium (B1211019) group of arginine is highly basic due to the resonance delocalization of the positive charge. wikipedia.org The electron-rich aromatic ring of the Pmc group, substituted with multiple electron-donating methyl groups and a cyclic ether, plays a crucial role. nih.gov This electron-donating nature helps to stabilize the sulfonamide bond and modulate the reactivity of the guanidino group, rendering it less prone to undesired side reactions during peptide synthesis. nih.govacs.org The bulky nature of the Pmc group also provides steric hindrance, further preventing unwanted interactions.

The acid lability of the Pmc group, a critical feature for its utility in Fmoc-based solid-phase peptide synthesis (SPPS), is also attributed to its electronic properties. peptide.com Upon treatment with a strong acid like trifluoroacetic acid (TFA), protonation of the chroman ring system facilitates the cleavage of the sulfonamide bond. The electron-donating substituents on the aromatic ring stabilize the resulting carbocationic intermediate, thereby lowering the activation energy for deprotection compared to less substituted sulfonyl-based protecting groups. ub.edu

Comparative Analysis of Pmc Protection with Other Arginine Side-Chain Protecting Groups in Peptide Synthesis Contexts

The effectiveness of an arginine protecting group is judged by several factors, including its stability during peptide chain elongation, its lability under specific deprotection conditions, and its potential to cause side reactions. peptide.comresearchgate.net The Pmc group has been extensively compared with other sulfonyl-based protecting groups. rsc.orgub.edu

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group was introduced as an alternative to Pmc, with a key structural difference being the five-membered dihydrobenzofuran ring in Pbf compared to the six-membered chroman ring in Pmc. nih.govnih.gov This seemingly minor change has significant implications for reactivity and lability.

FeaturePmc (Pentamethylchroman-6-sulfonyl)Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl)
Structure Contains a six-membered chroman ring. nih.govContains a five-membered dihydrobenzofuran ring. nih.gov
Lability More acid labile than Mtr, but generally less labile than Pbf. nih.govpeptide.com Cleavage often requires 50% TFA in DCM. peptide.comGenerally more acid labile and more rapidly removed than Pmc. peptide.comnih.govpeptide.com
Side Reactions Can lead to alkylation of tryptophan residues during cleavage, requiring scavengers. peptide.comgoogle.comReduced alkylation of tryptophan compared to Pmc, especially without scavengers. peptide.com
Application Useful for peptides with multiple arginines, but Pbf is often preferred for tryptophan-containing peptides. peptide.comPreferred for synthesizing peptides with both tryptophan and arginine, and for those with high arginine content due to faster deprotection. peptide.com

Research has shown that the Pbf group is generally more labile than the Pmc group. nih.govnih.govpeptide.com The five-membered ring in Pbf is thought to contribute to a higher degree of acid sensitivity, allowing for faster and more complete removal under milder acidic conditions. nih.gov This increased lability is particularly advantageous in the synthesis of long peptides or those containing multiple arginine residues, where prolonged exposure to strong acid can lead to side reactions. peptide.comthermofisher.com

A significant drawback of the Pmc group is its propensity to cause alkylation of tryptophan residues during the final cleavage step. peptide.comgoogle.com The carbocation generated from the Pmc group can react with the electron-rich indole (B1671886) side chain of tryptophan. While the use of scavengers can mitigate this side reaction, the Pbf group has been shown to cause significantly less tryptophan alkylation, making it the preferred choice for synthesizing peptides containing both arginine and tryptophan. peptide.com One study reported that a 3-hour cleavage treatment with TFA resulted in a 46% yield of the desired peptide when using Arg(Pmc), compared to a 69% yield with Arg(Pbf). peptide.compeptide.com

The 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group was one of the earlier sulfonyl-based protecting groups used for arginine. However, its removal requires harsh acidic conditions, often involving prolonged treatment with TFA and scavengers like thioanisole. peptide.com This can be problematic, especially for peptides containing multiple Mtr-protected arginines, where complete deprotection can be difficult and may lead to undesired side reactions. peptide.comthermofisher.com The Pmc group represents a significant improvement over Mtr due to its greater acid lability, allowing for deprotection under the same conditions used for other tert-butyl-based protecting groups in Fmoc chemistry. peptide.compeptide.com

More recently, the 1,2-dimethylindole-3-sulfonyl (MIS) group has been developed as an even more acid-labile alternative. nih.govnih.gov Studies have demonstrated that the MIS group is considerably more acid-labile than Pbf, and by extension, Pmc. rsc.orgub.edu In one comparative study, treatment with 1:1 TFA/DCM for 30 minutes resulted in complete cleavage of the MIS group from a model peptide, while only 4% of the Pbf-protected peptide was deprotected under the same conditions. nih.gov This high lability makes MIS a promising candidate for the synthesis of particularly acid-sensitive peptides or those with a high density of arginine residues. ub.edu

Protecting GroupRelative LabilityKey Characteristics
Mtr Least labileRequires harsh acid conditions (e.g., TFA/thioanisole) and long reaction times for removal. peptide.com
Pmc More labile than MtrCleavable with standard TFA cocktails, but can cause tryptophan alkylation. peptide.compeptide.com
Pbf More labile than PmcFaster cleavage than Pmc with reduced tryptophan side reactions. peptide.comnih.govnih.gov
MIS Most labileSignificantly more acid-labile than Pbf, allowing for very mild deprotection conditions. rsc.orgnih.govub.edu

Orthogonality of Double Pmc Protection with Alpha-Amino and C-Terminal Protecting Groups

The concept of orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at different stages of the synthesis. iris-biotech.dewiley-vch.de The standard Fmoc/tBu strategy in solid-phase peptide synthesis is a prime example of an orthogonal system. The temporary Nα-Fmoc group is removed by a base (typically piperidine), while the permanent side-chain protecting groups (like tBu) and the resin linkage are cleaved by acid (typically TFA) at the end of the synthesis. iris-biotech.de

The use of a double Pmc protection on the arginine guanidino group, as in Ac-DL-Arg(Pmc)(Pmc)-OH, introduces a higher level of steric hindrance and potentially alters the electronic properties of the protected guanidinium function. While single Pmc protection is designed to be orthogonal to the Fmoc group, the lability of the Pmc groups themselves falls under the acid-cleavable category, similar to tBu, OtBu, and Trt groups. google.com

Therefore, the double Pmc protection on the arginine side chain is orthogonal to the base-labile Fmoc group used for Nα-protection. The Fmoc group can be selectively removed in each cycle of peptide elongation without affecting the Pmc groups. The Pmc groups, in turn, are removed during the final acid cleavage step along with other acid-labile side-chain protecting groups and the cleavage of the peptide from the resin. google.comiris-biotech.de

However, the orthogonality with certain C-terminal protecting groups or specialized side-chain protections that might also be acid-labile would need careful consideration. If a protecting group with similar acid lability to Pmc were used elsewhere in the peptide, selective removal would not be possible. For true orthogonality, a third class of protecting groups removable under different conditions (e.g., hydrogenolysis or photolysis) would be required for other functionalities if selective deprotection of those sites were necessary while the Pmc groups remain intact.

Deprotection Strategies and Side Reactions Associated with Pmc Protected Arginine in Peptide Synthesis

Optimized Acid-Mediated Cleavage Conditions for Pmc Removal

The removal of the Pmc group is achieved under strong acidic conditions, typically as the final step in Fmoc-based SPPS, concurrently with the cleavage of the peptide from the resin support. sigmaaldrich.com The efficiency of this process is highly dependent on the acid, the scavenger cocktail, and the peptide sequence itself.

Role of Trifluoroacetic Acid (TFA) and Scavenging Reagents (e.g., Triisopropylsilane)

Trifluoroacetic acid (TFA) is the standard reagent for Pmc group removal. ug.edu.plthermofisher.com The cleavage mechanism involves protonation and subsequent fragmentation, which generates highly reactive cationic species. These cations, if not neutralized, can lead to a variety of side reactions, including the modification of sensitive amino acid residues. sigmaaldrich.com

To prevent these unwanted modifications, scavengers are added to the cleavage mixture. Triisopropylsilane (TIS) is a highly effective and commonly used scavenger that functions by donating a hydride to the generated carbocations, thus quenching their reactivity. sigmaaldrich.com A standard and broadly effective cleavage cocktail for most peptide sequences is a mixture of TFA, water, and TIS in a 95:2.5:2.5 ratio. nih.govmdpi.com Other scavengers, such as thioanisole, can accelerate the removal of Pmc and other sulfonyl-based protecting groups; however, they must be used with caution as they can potentially cause the partial removal of protecting groups from other residues like cysteine. sigmaaldrich.comthermofisher.com Phenol is another scavenger often included to protect tyrosine and tryptophan residues. sigmaaldrich.comthermofisher.com

Table 1: Common Acid-Mediated Cleavage Cocktails for Pmc Deprotection

Reagent Cocktail Composition (v/v) Target Application & Notes
TFA/H₂O/TIS 95:2.5:2.5 A general-purpose, non-malodorous cocktail suitable for many peptides, especially when Trp(Boc) is used. sigmaaldrich.comnih.gov
Reagent K 82.5:5:5:5:2.5 (TFA/H₂O/Phenol/Thioanisole/EDT) A more potent mixture for complex peptides containing multiple sensitive residues like Arg(Pmc), Trp, Cys, and Met. sigmaaldrich.com

| Reagent B | 88:5:5:2 (TFA/Phenol/H₂O/TIS) | Recommended for sequences containing Trp, His, Met, Cys, and Arg(Pmc). thermofisher.com |

EDT = 1,2-Ethanedithiol, TIS = Triisopropylsilane

Kinetics of Pmc Deprotection and Sequence-Dependent Effects, especially in Arginine-Rich Peptides

The rate of Pmc group cleavage is notably slower compared to many other protecting groups used in Fmoc-SPPS. thermofisher.com This sluggishness is exacerbated in peptides containing multiple arginine residues. thermofisher.comresearchgate.net Complete deprotection of a peptide with several Arg(Pmc) groups can require extended reaction times, sometimes exceeding four hours. thermofisher.com For peptides with five or more Arg(Pmc) residues, cleavage times of up to three hours may be necessary. thermofisher.com It is therefore inferred that the deprotection of a di-Pmc protected residue like Ac-DL-Arg(Pmc)(Pmc)-OH would also require prolonged acid treatment to ensure complete removal of both sulfonyl groups.

The kinetics of deprotection are also influenced by the local amino acid sequence. iris-biotech.de The presence of certain neighboring residues can impact the rate of cleavage and the propensity for side reactions. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group, which is structurally related to Pmc, was developed to address the issue of slow deprotection. mdpi.com The Pbf group is cleaved more rapidly than Pmc, making it the preferred choice for the synthesis of arginine-rich peptides or for sequences where Pmc removal is found to be incomplete. thermofisher.comsigmaaldrich.com

Analysis and Mitigation of Side Reactions during Pmc Deprotection and Synthesis

Several side reactions are associated with the use of Pmc-protected arginine, occurring either during synthesis or, more commonly, during the final acid-mediated deprotection step. The presence of two Pmc groups on a single arginine residue, as in this compound, would be expected to increase the local concentration of the protecting group upon cleavage, potentially heightening the risk of these side reactions.

Alkylation of Sensitive Residues, Notably Tryptophan

The most significant side reaction during the deprotection of Arg(Pmc) is the alkylation (sulfonation) of the indole (B1671886) side chain of tryptophan. sigmaaldrich.comthermofisher.com The Pmc cation generated during TFA cleavage is a potent electrophile that can attack the electron-rich indole ring. iris-biotech.de The extent of this modification is highly dependent on the spatial proximity of the arginine and tryptophan residues within the peptide sequence. iris-biotech.de

Mitigation of this side reaction is critical for obtaining a pure product. The primary strategy is the use of an efficient scavenger cocktail. sigmaaldrich.com However, even with standard scavenger mixtures, this side reaction may not be completely suppressed. iris-biotech.de The most effective method to prevent tryptophan alkylation is to use a tryptophan derivative with its own side-chain protection, most commonly the acid-labile tert-butoxycarbonyl (Boc) group (Fmoc-Trp(Boc)-OH). sigmaaldrich.comsigmaaldrich.com The Boc group shields the indole ring from electrophilic attack during the final cleavage step.

Formation of Cyclic Byproducts (e.g., δ-Lactam) and Ornithine Derivatives

During the peptide coupling step (not deprotection), the activated carboxyl group of an incoming arginine derivative can be attacked by the δ-nitrogen of its own guanidino group, leading to the formation of a δ-lactam byproduct. This side reaction effectively terminates the peptide chain. Studies have shown that the choice of protecting group significantly influences the rate of lactam formation. The NO₂ protecting group, for instance, is effective at preventing this side reaction due to its strong electron-withdrawing nature, which reduces the nucleophilicity of the guanidino group. nih.govresearchgate.net Conversely, bis-Boc protected arginine is reported to be highly susceptible to δ-lactam formation. mdpi.com

Ornithine formation is another potential side reaction that can occur if the guanidino group is insufficiently protected during synthesis. Acylation of an unprotected ω-nitrogen during a coupling step, followed by decomposition during subsequent steps, can yield an ornithine residue in place of arginine. sigmaaldrich.com While a single sulfonyl group like Pmc is generally considered to offer complete protection, the steric bulk of a di-Pmc group could influence reactivity, although the primary challenge remains its complete removal. The conversion of arginine to ornithine is also a known biological process catalyzed by the arginase enzyme, but this is not a side reaction within the context of chemical peptide synthesis. nih.govnih.gov

Development of Alternative Deprotection Methodologies for Multi-Protected Arginine

The challenges associated with Pmc, namely its slow cleavage kinetics and the propensity for side reactions, have driven the development of alternative protection and deprotection strategies. For peptides containing multiple arginine residues or multiply-protected arginines like this compound, these alternatives are particularly valuable.

A primary strategy has been the development of more acid-labile sulfonyl protecting groups.

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): As previously mentioned, the Pbf group is cleaved 1.2 to 1.4 times faster than Pmc in TFA. sigmaaldrich.com It also tends to result in lower levels of tryptophan sulfonation, making it a superior alternative for many applications. researchgate.netsigmaaldrich.com

MIS (1,2-dimethylindole-3-sulfonyl): This group is even more acid-labile than Pbf, allowing for deprotection under much milder TFA concentrations. ub.edu This increased lability can be highly advantageous for synthesizing acid-sensitive peptides or sequences rich in arginine. ub.edu

Stronger acid systems have also been explored as an alternative to standard TFA cocktails for rapid deprotection. For example, trimethylsilyl (B98337) bromide (TMSBr) in TFA has been shown to cleanly and rapidly deprotect sulfonyl groups like Mtr (a Pmc precursor), suppressing sulfonation byproducts even without Trp(Boc) protection. sigmaaldrich.com Furthermore, entirely different orthogonal protection schemes, such as using the NO₂ group which is removed by reduction with reagents like SnCl₂, offer an alternative pathway that avoids strong acidolysis for side-chain deprotection altogether. nih.govmdpi.com

Table 2: Comparison of Common Sulfonyl-Based Arginine Protecting Groups

Protecting Group Relative Acid Lability Key Advantages Key Disadvantages
Pmc Standard Well-established; compatible with standard Fmoc/tBu chemistry. thermofisher.com Slow cleavage kinetics; significant Trp alkylation side reaction. thermofisher.comresearchgate.net
Pbf More labile than Pmc Faster cleavage; reduced Trp alkylation compared to Pmc; good for Arg-rich peptides. thermofisher.comsigmaaldrich.com Higher cost; can still cause side reactions. nih.govmdpi.com

| MIS | More labile than Pbf | Very rapid cleavage under mild TFA conditions; good for acid-sensitive peptides. ub.edu | Less commercially established than Pmc or Pbf. researchgate.net |

Analytical Characterization Techniques for Ac Dl Arg Pmc Pmc Oh and Its Intermediates

Spectroscopic Methods for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of Ac-DL-Arg(Pmc)(Pmc)-OH. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used to assign the signals of the acetyl group, the arginine backbone, and the two bulky Pmc protecting groups.

In ¹H NMR, the acetyl group typically presents as a sharp singlet around 2.0 ppm. The protons of the arginine side chain (β, γ, δ) and the α-proton appear as multiplets in the aliphatic region. The numerous methyl and methylene (B1212753) protons of the two Pmc groups produce complex signals in the 1.2-2.6 ppm range, with the aromatic proton of the chroman ring appearing in the aromatic region.

In ¹³C NMR, distinct signals for the carbonyl carbons of the acetyl and carboxylic acid groups, the carbons of the arginine backbone, and the guanidinium (B1211019) carbon are observed. The two Pmc groups contribute a significant number of signals corresponding to their methyl, methylene, quaternary, and aromatic carbons. The presence of two Pmc groups would be confirmed by the integration of proton signals and the number and intensity of carbon signals corresponding to the Pmc structure. The purity of the sample can be inferred from the absence of signals corresponding to solvents or synthetic precursors.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Acetyl (CH₃)~2.0 (s)~23
Acetyl (C=O)-~172
Arg α-CH~4.5 (m)~54
Arg β-CH₂~1.9 (m)~29
Arg γ-CH₂~1.7 (m)~25
Arg δ-CH₂~3.2 (m)~41
Arg Guanidinium (C=N)-~157
Carboxyl (COOH)~12.0 (br s)~175
Pmc Methyls (x10)1.2 - 2.6 (multiple s)12 - 21
Pmc Methylene (x4)1.8 - 2.6 (multiple t)20 - 33
Pmc Quaternary (C(CH₃)₂)-~75
Pmc Aromatic Carbons-117 - 140

Mass spectrometry (MS) is critical for confirming the molecular weight of this compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. For this compound (Molecular Formula: C₃₅H₅₀N₄O₈S₂), the expected monoisotopic mass is approximately 762.30 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), providing strong evidence for the correct elemental composition.

Fragment analysis (MS/MS) can further confirm the structure by identifying characteristic fragmentation patterns. Common fragmentation events would include the neutral loss of one or both Pmc groups (C₁₄H₂₀O₃S, ~284.1 g/mol ), cleavage of the acetyl group, and fragmentation along the arginine side chain. This detailed analysis helps to piece together the molecular structure and verify the connectivity of its constituent parts.

Table 2: Expected Mass Spectrometry Data for this compound

Analysis Type Ion Expected m/z Information Provided
ESI-MS (Positive Mode)[M+H]⁺~763.31Molecular Weight Confirmation
ESI-MS (Positive Mode)[M+Na]⁺~785.29Molecular Weight Confirmation
HRMS[M+H]⁺~763.3089Elemental Composition Confirmation
MS/MS Fragmentation[M+H - Pmc]⁺~479.2Loss of one protecting group
MS/MS Fragmentation[M+H - 2Pmc]⁺~195.1Loss of both protecting groups

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography separates components of a mixture, making it ideal for determining the purity of the final compound and for tracking the conversion of reactants to products during synthesis.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound with high precision and accuracy. A reversed-phase column (e.g., C18) is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). The compound's purity is determined by integrating the area of its corresponding peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

During synthesis, HPLC is invaluable for monitoring reaction progress. mdpi.com By analyzing small aliquots from the reaction mixture over time, one can observe the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature and reaction time.

Table 3: Illustrative HPLC Data for Monitoring Synthesis

Reaction Time Starting Material Peak Area (%) Product Peak Area (%) Reaction Status
0 hr99<1Initiated
2 hr4554In Progress
4 hr1089Nearing Completion
6 hr<198Complete

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used for routine monitoring of reactions and for preliminary purity checks. nih.gov A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The separated spots are visualized, typically under UV light or by staining.

The retention factor (Rf) value of the product spot is compared to that of the starting materials. A complete reaction is indicated by the disappearance of the starting material spot and the appearance of a new product spot. TLC is also useful for identifying the optimal solvent system for purification by column chromatography. bath.ac.uk

Advanced Techniques for Stereochemical Purity Determination of DL-Forms

Since this compound is a racemic (DL) mixture, standard analytical techniques cannot distinguish between the D- and L-enantiomers. Determining the presence of both enantiomers in an equimolar ratio requires specialized stereochemical analysis.

Chiral HPLC is a powerful method for separating enantiomers. researchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, resulting in different retention times and thus two separate peaks on the chromatogram. Integration of these peaks can confirm the racemic nature of the mixture.

An alternative approach involves derivatization with a chiral agent. Reacting the DL-mixture with a single enantiomer of a chiral derivatizing agent produces a mixture of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard, non-chiral analytical techniques like conventional HPLC or even NMR spectroscopy. researchgate.net For example, the presence of two distinct sets of signals in the NMR spectrum after derivatization would confirm the presence of both enantiomers in the original sample. Such methods are crucial for confirming the DL-form of the compound. nih.gov

Challenges and Future Directions in Doubly Protected Arginine Building Block Chemistry

Addressing Synthetic Complexities and Yield Optimization for Multi-Protected Arginine Derivatives

The synthesis of doubly protected arginine derivatives is often a multi-step process that can be challenging to control and optimize. Key difficulties include:

Side Reactions: The guanidino group of arginine is highly nucleophilic, making it susceptible to various side reactions during the introduction of protecting groups. researchgate.net One of the most significant side reactions is the formation of a stable six-membered δ-lactam when the carboxylic group of the protected arginine is activated, which can inhibit its incorporation into the growing peptide sequence. researchgate.net This can lead to the formation of deletion or truncated peptides, particularly in the synthesis of long peptides. researchgate.net

Steric Hindrance: The sheer size of two Pmc groups attached to the guanidino function creates significant steric bulk. researchgate.net This can impede the efficiency of coupling reactions during solid-phase peptide synthesis (SPPS), often necessitating repeated coupling steps to ensure complete incorporation of the arginine residue. researchgate.netbiotage.com

To address these challenges, researchers are exploring various strategies to optimize synthetic yields. These include the careful selection of coupling reagents and reaction conditions to minimize side reactions, as well as the development of improved purification protocols. For instance, the use of microwave-assisted SPPS has shown promise in improving coupling efficiency for sterically hindered amino acids like doubly protected arginine. biotage.com

Advancements in Sustainable and Atom-Economical Synthesis Protocols

Traditional peptide synthesis, particularly involving complex protected amino acids, often generates significant chemical waste and utilizes hazardous solvents. nih.govrsc.org This has spurred a growing interest in developing more sustainable and atom-economical synthetic methods.

Key areas of advancement include:

Green Solvents: Researchers are investigating the use of more environmentally friendly solvents to replace commonly used ones like dimethylformamide (DMF). rsc.org The development of protocols that are effective in greener solvents is a critical step towards making peptide synthesis more sustainable. rsc.org

Minimal Protection Strategies: A significant advancement in sustainability is the development of minimal-protection SPPS (MP-SPPS). researchgate.net This approach aims to reduce the number of protecting groups used, thereby decreasing the number of synthetic steps and the amount of waste generated. rsc.orgresearchgate.net Eliminating side-chain protecting groups for arginine and other amino acids can improve the atom economy of the synthesis and reduce impurities generated during the final cleavage step. rsc.orgrsc.org

Water-Based Synthesis: A major goal in sustainable peptide chemistry is to switch to water as the primary reaction medium. nih.gov The development of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, enables peptide assembly under aqueous conditions. nih.gov This approach not only reduces the reliance on toxic organic solvents but can also simplify postsynthetic purification. nih.gov

The following table summarizes the key principles of green chemistry being targeted in the development of new synthesis protocols for protected arginine derivatives.

Green Chemistry PrincipleApplication in Protected Arginine Synthesis
Waste Prevention Developing minimal protection strategies to reduce the number of synthetic steps and byproducts. rsc.orgresearchgate.net
Atom Economy Designing syntheses that maximize the incorporation of all materials used in the process into the final product. rsc.orgrsc.org
Safer Solvents and Auxiliaries Replacing hazardous solvents like DMF with greener alternatives or water. nih.govrsc.org
Design for Energy Efficiency Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. biotage.com

Exploration of Novel Guanidino Protecting Groups with Improved Properties (e.g., Lability, Reduced Side Reactions)

The limitations of existing protecting groups, including the Pmc group, have driven the search for novel alternatives with improved characteristics. The ideal protecting group for the arginine guanidino function should possess the following properties:

Optimal Lability: It should be stable under the conditions of peptide chain elongation but easily and cleanly removable under mild conditions at the end of the synthesis. nih.gov

Reduced Side Reactions: It should effectively prevent side reactions at the guanidino group without introducing new avenues for unwanted chemical transformations. mdpi.comnih.gov

Improved Solubility: The protected arginine derivative should exhibit good solubility in common SPPS solvents to facilitate efficient coupling. mdpi.com

Several promising new protecting groups are being investigated:

More Acid-Labile Sulfonyl-Type Groups: The 1,2-dimethylindole-3-sulfonyl (MIS) group has been reported to be more acid-labile than both Pmc and the commonly used Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. ub.edu This increased lability is particularly advantageous for the synthesis of peptides containing multiple arginine residues or other acid-sensitive moieties. ub.edu

Nitro (NO2) Group Revisited: The nitro group, one of the earliest protecting groups for arginine, is being re-evaluated. mdpi.comnih.govnih.gov It has been shown to prevent the formation of the problematic δ-lactam side product. mdpi.comnih.gov Furthermore, methods for its removal under mild conditions, such as with SnCl2, are being developed. mdpi.comnih.gov

Boc-Based Protection: The use of two tert-butoxycarbonyl (Boc) groups to protect the guanidino function (Arg(Boc)2) offers an alternative that avoids the generation of byproducts that can cause sulfonation of sensitive residues like tryptophan and tyrosine during deprotection. merckmillipore.com

The table below compares the properties of several guanidino protecting groups.

Protecting GroupKey AdvantagesKey Disadvantages
Pmc Good acid lability, compatible with Fmoc chemistry. peptide.compeptide.comCan cause alkylation of tryptophan during cleavage, less labile than Pbf. peptide.com
Pbf More acid labile than Pmc, reduced tryptophan alkylation. peptide.comCan still lead to side reactions, expensive. nih.gov
MIS More acid-labile than Pmc and Pbf. ub.eduLess commercially available and studied.
NO2 Prevents δ-lactam formation. mdpi.comnih.govRemoval can be challenging for peptides with multiple Arg(NO2) residues. mdpi.com
(Boc)2 Deprotection does not generate sulfonating byproducts. merckmillipore.comIncreased bulkiness can slow down coupling reactions. merckmillipore.com

Computational and Mechanistic Modeling of Protecting Group Interactions and Deprotection Pathways

Computational chemistry and mechanistic modeling are becoming increasingly valuable tools for understanding and predicting the behavior of protecting groups in peptide synthesis. These approaches can provide insights into:

Protecting Group Conformation: Modeling the three-dimensional structure of protected arginine derivatives can help to understand how the protecting groups influence the reactivity of the amino acid and its ability to couple efficiently.

Deprotection Mechanisms: Computational studies can elucidate the detailed reaction pathways for the removal of protecting groups. This knowledge can be used to design new protecting groups with tailored lability and to optimize deprotection conditions to minimize side reactions.

Side Reaction Pathways: By modeling the energetics of potential side reactions, such as δ-lactam formation or tryptophan alkylation, it is possible to predict which protecting groups are more or less likely to lead to these unwanted outcomes.

For example, computational studies could be employed to compare the stability of the carbocations generated during the acid-catalyzed deprotection of Pmc and Pbf, providing a theoretical basis for the observed differences in their lability and tendency to cause side reactions. Similarly, modeling the transition states for δ-lactam formation in the presence of different protecting groups could guide the design of new groups that raise the activation energy for this undesirable pathway.

Expanding the Scope of Modified Peptide Synthesis Utilizing Doubly Protected Arginine Units

Doubly protected arginine building blocks, despite their synthetic challenges, open up possibilities for the synthesis of complex and modified peptides that would be difficult to prepare using standard methods. Future applications in this area could include:

Synthesis of Peptides with Post-Translational Modifications: The guanidino group of arginine is a site for various post-translational modifications, such as methylation and citrullination. Doubly protected arginine derivatives could serve as platforms for the site-specific introduction of these or other modifications. For instance, a synthetic route to a GlcNAcylated arginine building block has been developed for the solid-phase synthesis of glycopeptides. nih.gov

Incorporation of Non-Natural Arginine Analogs: The chemistry developed for doubly protected arginine could be adapted for the synthesis and incorporation of non-natural arginine analogs with altered side-chain lengths or functionalities. iris-biotech.de These analogs are valuable tools for structure-activity relationship studies and for developing peptides with enhanced biological properties. iris-biotech.de

Development of Peptide-Based Therapeutics: The ability to precisely control the chemistry of the arginine side chain is crucial for the design of peptide-based drugs. Doubly protected arginine could be used to create prodrugs where the guanidino group is temporarily masked to improve properties like membrane permeability. nih.govresearchgate.net

The development of more robust and efficient methods for the synthesis and use of doubly protected arginine derivatives will undoubtedly expand the toolbox of peptide chemists and enable the creation of novel and complex peptide structures with a wide range of applications in biology and medicine.

Q & A

Q. What is the primary application of Ac-DL-Arg(Pmc)(Pmc)-OH in peptide synthesis?

this compound is a protected arginine derivative used in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions. The acetyl (Ac) group protects the amino terminus, while the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) groups protect the guanidino side chain. This dual protection ensures selective deprotection during chain elongation. Methodologically, researchers should employ trifluoroacetic acid (TFA) for Pmc removal and optimize coupling efficiency using activators like HBTU/HOBt in DMF .

Q. How should researchers handle and store this compound to maintain stability?

Stability is critical for reproducibility. Store the compound at -20°C in a desiccator to prevent moisture absorption and oxidation. Prior to use, equilibrate to room temperature under inert gas (e.g., argon) to avoid degradation. Analytical verification via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is recommended post-storage to confirm integrity .

Q. What analytical techniques are suitable for assessing the purity of this compound?

Reverse-phase HPLC (RP-HPLC) and mass spectrometry (MS) are standard. For HPLC, use a 5–95% acetonitrile/water gradient with 0.1% TFA over 30 minutes (retention time ~12–15 min). MS (ESI+) should show [M+H]+ at m/z ~580.3. Discrepancies in purity (>95%) may indicate incomplete synthesis or storage-related degradation, necessitating repeat synthesis .

Q. Why is racemization a concern during coupling of this compound, and how can it be minimized?

Racemization occurs during activation of the carboxyl group, leading to D/L epimerization. To mitigate this:

  • Use low-basicity activators (e.g., Oxyma Pure instead of DIEA).
  • Conduct couplings at 0–4°C.
  • Monitor via chiral HPLC (e.g., Chirobiotic T column) to quantify D/L ratios. A threshold of <2% racemization is acceptable for most applications .

Q. What are the critical parameters for successful Pmc deprotection in this compound?

Pmc groups require TFA cleavage (95% TFA in water, 2–4 hours). Key considerations:

  • Avoid prolonged exposure to TFA to prevent backbone cleavage.
  • Include scavengers (e.g., triisopropylsilane) to quench reactive intermediates.
  • Validate completeness via LC-MS (disappearance of Pmc-specific UV absorbance at 301 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictory data between theoretical and observed mass spectra for this compound?

Discrepancies often arise from adduct formation or incomplete ionization. Methodological steps:

  • Compare experimental MS with synthetic impurities (e.g., incomplete deprotection byproducts).
  • Use high-resolution MS (HRMS) to distinguish isotopic patterns.
  • Cross-validate with NMR (1H/13C) for structural confirmation, focusing on Pmc group signals (δ 1.2–1.4 ppm for methyl groups) .

Q. What experimental design principles apply when incorporating this compound into multi-step peptide syntheses?

Design must account for orthogonal protection schemes:

  • Pair Pmc with acid-labile protecting groups (e.g., Boc for temporary protection).
  • Optimize coupling order (e.g., introduce arginine early to minimize steric hindrance).
  • Include control reactions (e.g., omitting the residue) to troubleshoot failed elongations .

Q. How can researchers quantify Pmc group stability under non-standard cleavage conditions (e.g., microwave-assisted deprotection)?

Advanced methodology:

  • Use kinetic studies with varying TFA concentrations/temperatures.
  • Monitor reaction progress via in-situ FTIR (disappearance of sulfonyl S=O peaks at 1350 cm⁻¹).
  • Compare with conventional cleavage using ANOVA to assess statistical significance in rate acceleration .

Q. What strategies mitigate side reactions when this compound is used in long-chain peptide synthesis?

Long-chain syntheses risk aggregation and incomplete couplings. Solutions:

  • Incorporate pseudoproline dipeptides to reduce steric strain.
  • Use ultrasonication during coupling to enhance solubility.
  • Employ segment condensation strategies with native chemical ligation .

Q. How should researchers design experiments to evaluate the compatibility of this compound with other protecting groups (e.g., Fmoc)?

Systematic approach:

  • Test sequential deprotection (e.g., Fmoc removal with piperidine followed by Pmc cleavage with TFA).
  • Analyze by LC-MS for cross-deprotection byproducts.
  • Optimize solvent systems (e.g., DCM/DMF mixtures) to balance solubility and reactivity .

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